molecular formula C10H16N4O B1453785 N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide CAS No. 1250542-20-1

N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide

Cat. No. B1453785
M. Wt: 208.26 g/mol
InChI Key: UXRAMRDGZNKETK-UHFFFAOYSA-N
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Description

“N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and a hydrazine group, which is a type of amine that contains two nitrogen atoms. The “butan-2-yl” indicates a butyl group attached at the second carbon .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups. The pyridine ring provides a planar, aromatic center to the molecule. The butyl group is an alkyl chain, which may provide some flexibility to the molecule, and the hydrazine group could potentially form hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyridine ring might undergo electrophilic substitution reactions, while the hydrazine group could potentially be involved in reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the pyridine ring might make it somewhat polar, while the butyl group would provide some hydrophobic character .

Scientific Research Applications

Synthesis and Properties

  • Synthesis Techniques : The compound is synthesized through reactions involving malonamide, aldehyde, and malononitrile, using water and triethylamine as a base at room temperature. These techniques are essential in creating compounds with potential applications in various scientific fields (Jayarajan et al., 2019).

Potential Therapeutic Applications

  • Anticancer Activity : Molecular docking studies of related compounds suggest significant interactions near the colchicines binding site of tubulin, indicating a potential role in inhibiting tubulin polymerization and exhibiting anticancer activity (Jayarajan et al., 2019).

Chemical Reactions and Modifications

  • Alkylation Reactions : Studies show that pyridine-3-carboxamide reacts with alkyl radicals to yield mono-, di-, and tri-alkylated products. This reactivity plays a crucial role in the modification of the compound for various applications (Tada & Yokoi, 1989).

Binding and Interaction Studies

  • Molecular Docking Analyses : The compound's interaction with various biological targets, such as the colchicine binding site of tubulin, is investigated using molecular docking analyses. This approach is vital for understanding the potential therapeutic applications of the compound (Jayarajan et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of this compound could potentially contribute to various fields, such as medicinal chemistry, if it shows promising biological activity. Further studies would be needed to fully explore its properties .

properties

IUPAC Name

N-butan-2-yl-6-hydrazinylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-3-7(2)13-10(15)8-4-5-9(14-11)12-6-8/h4-7H,3,11H2,1-2H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRAMRDGZNKETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CN=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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